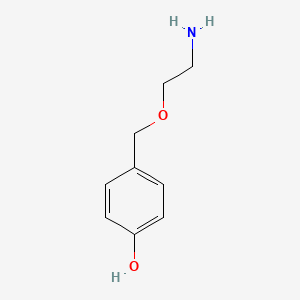
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a morpholine ring. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
准备方法
The synthesis of 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine typically involves the reaction of 3-bromo-1-methyl-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
化学反应分析
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies investigating the inhibition of enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine and affecting neurotransmission . The exact pathways and molecular targets depend on the specific biological activity being studied .
相似化合物的比较
Similar compounds to 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine include other pyrazole derivatives with different substituents. These compounds may have varying biological activities and chemical properties. For instance:
4-bromo-1H-pyrazole: A simpler pyrazole derivative with potential use as a starting material for more complex compounds.
3,5-substituted pyrazoles: These compounds exhibit diverse reactivity and are used in the synthesis of various heterocyclic systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
分子式 |
C8H12BrN3O |
|---|---|
分子量 |
246.10 g/mol |
IUPAC 名称 |
4-(5-bromo-2-methylpyrazol-3-yl)morpholine |
InChI |
InChI=1S/C8H12BrN3O/c1-11-8(6-7(9)10-11)12-2-4-13-5-3-12/h6H,2-5H2,1H3 |
InChI 键 |
CACFAGHDQRCYEP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=N1)Br)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)

![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)


![Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-](/img/structure/B13930405.png)



![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)

